6-Amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-AMINO-4-(3-BROMO-4,5-DIMETHOXYPHENYL)-3-ETHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyranopyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as amino, bromo, and methoxy, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-AMINO-4-(3-BROMO-4,5-DIMETHOXYPHENYL)-3-ETHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-step reactions starting from readily available starting materials. One common method involves the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the corresponding chalcone. This intermediate is then reacted with hydrazine hydrate to form the pyrazole ring. The final step involves the cyclization of the pyrazole derivative with malononitrile under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-AMINO-4-(3-BROMO-4,5-DIMETHOXYPHENYL)-3-ETHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromo group can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
The major products formed from these reactions include nitro derivatives, hydrogenated compounds, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
6-AMINO-4-(3-BROMO-4,5-DIMETHOXYPHENYL)-3-ETHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-AMINO-4-(3-BROMO-4,5-DIMETHOXYPHENYL)-3-ETHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound may also interact with DNA or proteins, leading to the disruption of cellular processes and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-AMINO-4-[2-(BENZYLOXY)-5-BROMOPHENYL]-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-4-{5-BROMO-2-[(2-CHLOROBENZYL)OXY]PHENYL}-3-METHYL-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
- 6-AMINO-3-TERT-BUTYL-4-(2,5-DIMETHOXYPHENYL)-1,4-DIHYDROPYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE
Uniqueness
The uniqueness of 6-AMINO-4-(3-BROMO-4,5-DIMETHOXYPHENYL)-3-ETHYL-2H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromo and dimethoxy groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H17BrN4O3 |
---|---|
Molecular Weight |
405.2 g/mol |
IUPAC Name |
6-amino-4-(3-bromo-4,5-dimethoxyphenyl)-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C17H17BrN4O3/c1-4-11-14-13(9(7-19)16(20)25-17(14)22-21-11)8-5-10(18)15(24-3)12(6-8)23-2/h5-6,13H,4,20H2,1-3H3,(H,21,22) |
InChI Key |
LGBMSNFOINSSEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C(=C3)Br)OC)OC |
Origin of Product |
United States |
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